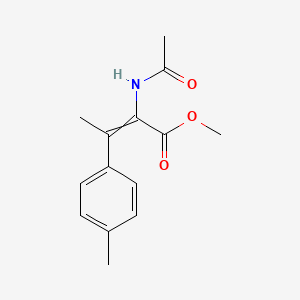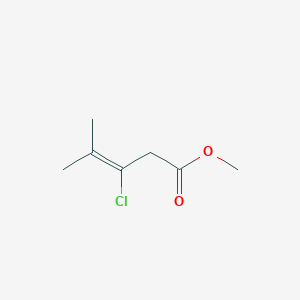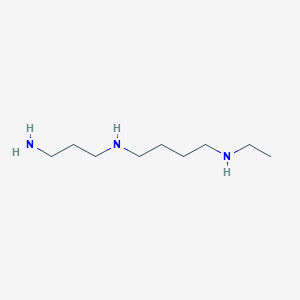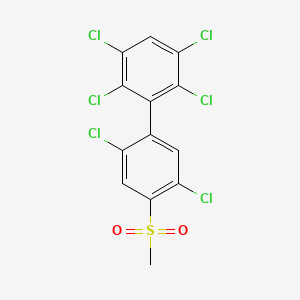
1,1'-Biphenyl, 2,2',3,5,5',6-hexachloro-4'-(methylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexachloro-4’-(methylsulfonyl)- is a complex organic compound with the molecular formula C13H6Cl6O2S . It is a derivative of biphenyl, where the biphenyl core is substituted with six chlorine atoms and a methylsulfonyl group. This compound is part of the polychlorinated biphenyls (PCBs) family, which were historically used in various industrial applications due to their chemical stability and insulating properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,3,5,5’,6-hexachloro-4’-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by sulfonylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to manage the exothermic nature of the chlorination reaction. The sulfonylation step involves the reaction of the chlorinated biphenyl with methylsulfonyl chloride in the presence of a base such as pyridine .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexachloro-4’-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated biphenyls.
Substitution: Formation of methoxy or hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexachloro-4’-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PCBs in various chemical reactions.
Biology: Investigated for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its impact on human health.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,5,5’,6-hexachloro-4’-(methylsulfonyl)- involves its interaction with biological molecules. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the induction of various enzymes involved in xenobiotic metabolism. This interaction can result in the disruption of endocrine functions and other toxicological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biphenyl, 2,2’,3,3’,4,4’-hexachloro-: Another hexachlorinated biphenyl with different substitution patterns.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5-heptachloro-: A heptachlorinated biphenyl with one additional chlorine atom.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: A decafluorinated biphenyl with fluorine atoms instead of chlorine.
Uniqueness
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexachloro-4’-(methylsulfonyl)- is unique due to its specific substitution pattern and the presence of a methylsulfonyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
104086-14-8 |
|---|---|
Molekularformel |
C13H6Cl6O2S |
Molekulargewicht |
439.0 g/mol |
IUPAC-Name |
1,2,4,5-tetrachloro-3-(2,5-dichloro-4-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)10-4-6(14)5(2-7(10)15)11-12(18)8(16)3-9(17)13(11)19/h2-4H,1H3 |
InChI-Schlüssel |
JPDNBGHZJAPPJV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


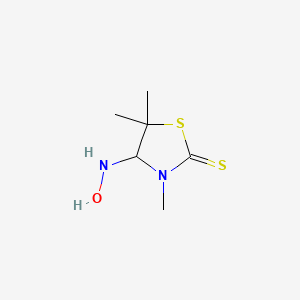
![2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one](/img/structure/B14335639.png)



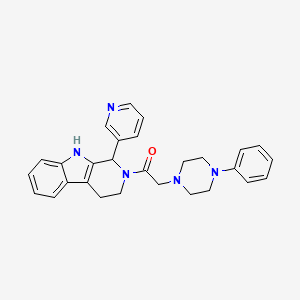
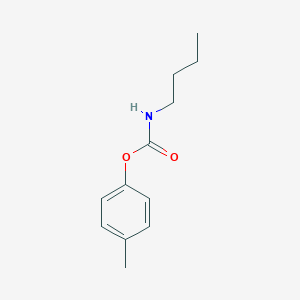
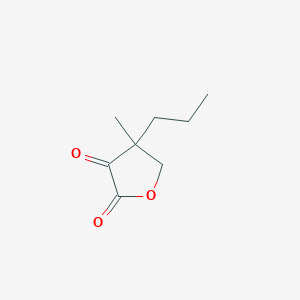
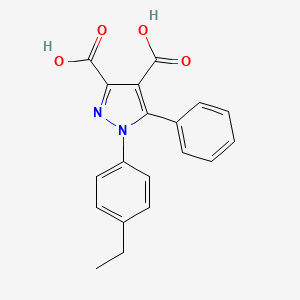
![5,5-Diethyl-2-[(propan-2-yl)oxy]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14335694.png)

